N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline (THQ) core substituted at position 1 with a 2-methoxyethyl group and at position 7 with a 4-propoxybenzenesulfonamide moiety. The THQ scaffold is widely explored in medicinal chemistry due to its conformational flexibility and ability to modulate biological targets such as opioid receptors and enzymes involved in inflammation or cardiovascular diseases . The 2-methoxyethyl substituent at position 1 likely enhances solubility and metabolic stability, while the 4-propoxybenzenesulfonamide group at position 7 may contribute to target binding affinity, particularly in sulfonamide-sensitive systems like carbonic anhydrases or GPCRs .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-3-14-27-19-8-10-20(11-9-19)28(24,25)22-18-7-6-17-5-4-12-23(13-15-26-2)21(17)16-18/h6-11,16,22H,3-5,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDWUGRXQOZCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as Rilapladib, is the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is associated with the formation of atherosclerotic plaques.
Mode of Action
Rilapladib acts as an inhibitor of Lp-PLA2. This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification. The enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women. Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis.
Biochemical Pathways
The inhibition of Lp-PLA2 by Rilapladib affects the biochemical pathway involved in the formation of atherosclerotic plaques. By inhibiting the formation of lysophosphatidylcholine, it potentially slows down or halts the progression of atherosclerosis.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a compound greatly influence its bioavailability and efficacy.
Result of Action
The inhibition of Lp-PLA2 by Rilapladib is expected to reduce the formation of atherosclerotic plaques. This could potentially slow down or halt the progression of atherosclerosis, reducing the risk of cardiovascular events.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It’s important to note that factors such as temperature, pH, and presence of other compounds can potentially affect the stability and efficacy of a drug.
Biological Activity
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide is a complex organic compound that has garnered interest in pharmaceutical research due to its unique structural components and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a benzenesulfonamide group, with a propoxy substituent that enhances its solubility and reactivity. Its molecular formula is , and it has a molecular weight of 346.4 g/mol. The structural characteristics contribute to its potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 1171840-05-3 |
Research indicates that compounds with similar structures to this compound may exhibit various biological activities, including:
- Inhibition of Cell Growth : Similar sulfonamide derivatives have been shown to inhibit cell proliferation through mechanisms such as interference with topoisomerase II activity and induction of apoptosis in cancer cell lines .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to altered biochemical pathways. For instance, sulfonamides are known for their antibacterial properties by inhibiting bacterial folate synthesis .
Pharmacological Effects
Utilizing the PASS (Prediction of Activity Spectra for Substances) software, predictions suggest that this compound may exhibit a broad spectrum of pharmacological effects. These include:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : In vitro studies have indicated cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses.
Case Studies
A review of literature reveals several studies investigating the biological activity of related compounds:
- In Vitro Studies on Cancer Cell Lines : A study demonstrated that tetrahydroquinoline derivatives inhibited the growth of breast cancer cells through apoptosis pathways. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Testing : Compounds similar in structure to this compound were evaluated against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects at low concentrations .
- Enzyme Interaction Studies : Research involving enzyme assays indicated that related sulfonamides could effectively inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis pathways .
Scientific Research Applications
The biological activity of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide can be categorized into several key areas:
Antimicrobial Properties
Sulfonamides are historically recognized for their antimicrobial effects. This compound may inhibit bacterial growth by targeting the dihydropteroate synthase (DHPS) pathway, essential for folate synthesis in bacteria. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, making it a candidate for further development as an antibiotic agent .
Antitumor Activity
The sulfonamide moiety is linked to antitumor effects. Studies have shown that compounds containing this group can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have been investigated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor progression. The unique structure of this compound suggests potential efficacy in targeting cancer cells through these mechanisms .
Neuropharmacological Effects
Given the tetrahydroquinoline structure, there is potential for neuropharmacological applications. Compounds with this scaffold have been studied for their effects on neurotransmitter systems and may exhibit activity as neuroprotective agents or cognitive enhancers. The interaction with various receptors involved in neurotransmission could lead to therapeutic benefits in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to this compound:
-
Antimicrobial Activity :
- A study demonstrated that sulfonamide derivatives exhibited significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar structures showed low minimum inhibitory concentrations (MIC), indicating their potential as future antituberculosis agents .
- Anticancer Evaluation :
- Neuroprotective Properties :
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide (-SONH-) group undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/HO), the reaction proceeds via protonation of the nitrogen, followed by cleavage of the S-N bond to yield 4-propoxybenzenesulfonic acid and the corresponding tetrahydroquinoline amine derivative. Under basic conditions (e.g., NaOH), deprotonation facilitates nucleophilic attack at the sulfur atom, producing similar breakdown products.
Key Observations :
-
Hydrolysis rates depend on pH and temperature.
-
Stability in physiological conditions (pH ~7.4) is critical for its pharmacological applications.
Nucleophilic Substitution at the Sulfonamide Sulfur
The electron-deficient sulfur atom in the sulfonamide group is susceptible to nucleophilic substitution. For example:
-
Reaction with Grignard reagents (e.g., RMgX) replaces the sulfonamide nitrogen with an alkyl/aryl group.
-
Thiols (RSH) can displace the amine, forming sulfonyl thioethers.
Reaction Scheme :
Oxidation of the Tetrahydroquinoline Moiety
The tetrahydroquinoline ring undergoes oxidation to form fully aromatic quinoline derivatives. Common oxidizing agents include:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO (acidic) | Quinoline-7-sulfonamide | Reflux in HSO, 6h |
| DDQ | Partially dehydrogenated | Room temperature, CHCl |
This reactivity is critical for metabolic studies, as cytochrome P450 enzymes may induce similar transformations in vivo .
Cyclization and Annulation Reactions
The tetrahydroquinoline core participates in annulation reactions. For instance, treatment with formaldehyde under acidic conditions forms a fused tricyclic structure via electrophilic aromatic substitution at the 7-position .
Mechanistic Pathway :
-
Protonation of formaldehyde generates an electrophilic carbocation.
-
Attack by the electron-rich tetrahydroquinoline aromatic ring.
Radical-Mediated Reactions
The tetrahydroquinoline system stabilizes benzylic radicals, enabling unique transformations:
| Reaction | Radical Initiator | Outcome |
|---|---|---|
| Hydrogen abstraction | Fe(III)-porphyrin | Cyclization to pyrroloquinoline |
| Photochemical irradiation | UV light | Cross-coupling with alkenes |
These reactions highlight its utility in synthesizing polycyclic frameworks .
Functionalization of the Propoxy Group
The 4-propoxybenzene substituent undergoes:
-
Ether cleavage : HI or HBr cleaves the propoxy group to form 4-hydroxybenzenesulfonamide.
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Alkylation : Reaction with alkyl halides (e.g., CHI) in the presence of base yields longer-chain ethers.
Complexation with Metal Ions
The sulfonamide group acts as a ligand for transition metals (e.g., Cu, Fe), forming coordination complexes. This property is exploited in catalytic applications and sensor design.
Stoichiometry :
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily via sulfonamide bond cleavage. Photolysis at 254 nm induces radical formation, leading to dimerization or fragmentation .
Key Research Findings
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Hydrolysis vs. Bioactivity : Stability in physiological buffers correlates with sustained receptor binding in vitro .
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Oxidative Metabolism : CYP3A4-mediated oxidation to quinoline derivatives is a major metabolic pathway .
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Synthetic Utility : Radical cyclization reactions enable rapid access to complex heterocycles .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional similarities to other THQ- and sulfonamide-based derivatives are analyzed below.
Tetrahydroquinoline Core Modifications
Key Observations :
- Position 7 vs. 6 Substitutions : Unlike 14d (substituted at THQ position 6 with a naphthalene group), the target compound’s sulfonamide at position 7 may favor polar interactions (e.g., hydrogen bonding) with targets like proteases or ion channels .
Sulfonamide Group Variations
Q & A
Q. What are the key steps and reaction conditions for synthesizing N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide?
The synthesis typically involves multi-step pathways:
- Tetrahydroquinoline core formation : Cyclization of substituted anilines with aldehydes or ketones under acidic conditions, followed by reduction to yield the tetrahydroquinoline scaffold .
- Sulfonamide coupling : Reacting the tetrahydroquinoline intermediate with 4-propoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Catalysts like DMAP may enhance regioselectivity .
- Functionalization : Introducing the 2-methoxyethyl group via alkylation or nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) and temperature control (40–60°C) to prevent side reactions .
Critical conditions : Use of protecting groups (e.g., Boc) for amine functionalities and HPLC purification (>95% purity) to isolate intermediates .
Q. How is the compound characterized, and what analytical techniques validate its structure?
Q. What structural features influence its biological activity?
- Sulfonamide group : Critical for hydrogen bonding with enzymatic targets (e.g., carbonic anhydrase or kinase active sites) .
- Tetrahydroquinoline core : Enhances membrane permeability due to partial aromaticity and lipophilicity (logP ~2.5 predicted) .
- Substituent effects :
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Parameter optimization :
- Byproduct mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted sulfonyl chlorides .
Q. How should researchers resolve contradictions in biological assay data (e.g., variable IC50 values)?
- Experimental validation :
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .
- Data analysis : Apply statistical rigor (e.g., ANOVA for inter-lab variability) and consider compound stability in assay buffers (e.g., hydrolysis of the propoxy group at pH >8) .
Q. What role does stereochemistry play in its interaction with biological targets?
- Chiral centers : The tetrahydroquinoline C1 position (2-methoxyethyl substituent) may dictate enantioselective binding.
- Example: (R)-enantiomers show 10-fold higher affinity for serotonin receptors in analogs .
- Resolution methods : Chiral HPLC or enzymatic resolution to isolate active enantiomers for structure-activity relationship (SAR) studies .
Q. What computational strategies predict its pharmacokinetic properties?
- In silico modeling :
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 65% oral) and BBB permeability (BOILED-Egg model) .
- Docking studies : Molecular docking (AutoDock Vina) identifies potential binding poses with COX-2 or PARP targets .
- Validation : Compare computational results with experimental Caco-2 permeability assays and microsomal stability data .
Q. How does this compound compare to structurally related analogs in terms of efficacy?
- SAR analysis :
- Comparative data : Tabulate key metrics (see Table 1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
